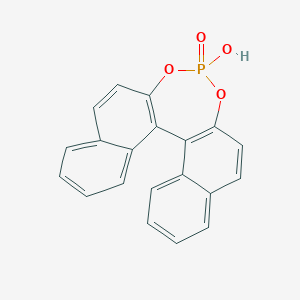

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Beschreibung

Eigenschaften

IUPAC Name |

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHUZVBIUCAMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188685 | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-63-6, 39648-67-4, 35193-64-7 | |

| Record name | (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35193-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate , often abbreviated as (R)-BNDHP or referred to as a BINOL-derived phosphoric acid, stands as a cornerstone in the field of asymmetric synthesis. Its rigid, chiral backbone and Brønsted acidity make it a highly effective organocatalyst and resolving agent. This guide provides an in-depth exploration of its synthesis, purification, and characterization, underpinned by established protocols and scientific principles.

The Significance of (R)-BNDHP in Asymmetric Catalysis

Chiral phosphoric acids (CPAs) have emerged as a versatile and powerful class of Brønsted acid organocatalysts.[1][2][3] Their ability to facilitate a wide array of enantioselective transformations has made them indispensable tools in modern organic synthesis.[4][5] (R)-BNDHP, a prominent member of this family, is prized for its robustness, ease of handling, and efficacy in promoting reactions with high stereoselectivity. It finds extensive application as a catalyst in carbon-carbon and carbon-heteroatom bond-forming reactions and as a chiral resolving agent for racemic mixtures of amines and other compounds.[6][7]

Synthesis of (R)-BNDHP: A Two-Stage Approach

The synthesis of enantiomerically pure (R)-BNDHP is typically achieved through a two-step process: the initial synthesis of the racemic compound, followed by classical resolution using a chiral base.

Stage 1: Synthesis of Racemic (±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

The foundational step involves the reaction of racemic 1,1'-bi-2-naphthol with phosphorus oxychloride. This reaction should be conducted in an efficient fume hood due to the noxious nature of the reagents.[8]

Experimental Protocol:

-

To a solution of (±)-1,1'-bi-2-naphthol in anhydrous pyridine, phosphorus oxychloride is added dropwise at 0 °C.

-

The reaction mixture is then heated to 100 °C and stirred for several hours.

-

After cooling, the mixture is carefully quenched by the addition of water.

-

The crude product is precipitated, collected by filtration, and washed to yield racemic (±)-BNDHP.

The underlying principle of this reaction is the phosphorylation of the diol by phosphorus oxychloride, followed by hydrolysis to form the desired phosphoric acid. The use of pyridine is crucial as it acts as both a solvent and an acid scavenger.

Stage 2: Resolution of (±)-BNDHP to Obtain (R)-BNDHP

The separation of the enantiomers is accomplished by forming diastereomeric salts with a chiral resolving agent, such as (+)-cinchonine.[8]

Experimental Protocol:

-

Racemic BNDHP and an equimolar amount of (+)-cinchonine are dissolved in a hot mixture of methanol and water.

-

The solution is allowed to cool slowly to room temperature, inducing the crystallization of the less soluble diastereomeric salt of (R)-BNDHP and (+)-cinchonine.

-

The crystalline salt is collected by filtration.

-

The purified salt is then treated with hydrochloric acid to protonate the phosphoric acid and liberate the chiral base, which is removed by filtration.

-

The filtrate, containing the enantiomerically enriched (R)-BNDHP, is concentrated, and the product is collected.

The success of this resolution hinges on the differential solubility of the two diastereomeric salts. The careful control of solvent composition and cooling rate is paramount to achieving high enantiomeric excess.

Sources

- 1. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]

- 3. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]

- 7. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic properties of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

An In-depth Technical Guide to the Spectroscopic Properties of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, commonly referred to as (R)-BNDHP or as a member of the chiral phosphoric acid (CPA) family, is a cornerstone of modern asymmetric catalysis.[1][2] Derived from the axially chiral (R)-BINOL scaffold, its structure features a C₂-symmetric binaphthyl backbone that creates a well-defined chiral environment. This unique architecture allows it to function as a highly effective bifunctional Brønsted acid catalyst, simultaneously activating substrates through hydrogen bonding while controlling the stereochemical outcome of a vast array of chemical transformations.[2] Applications range from Mannich and Diels-Alder reactions to transfer hydrogenations, making it an invaluable tool in the synthesis of chiral pharmaceuticals and complex molecules.[2][3]

Given its pivotal role, rigorous characterization of (R)-BNDHP is not merely a procedural formality but a critical necessity to ensure its chemical identity, structural integrity, and enantiomeric purity. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize (R)-BNDHP, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Chiroptical (UV-Vis and Circular Dichroism), and Mass Spectrometry (MS) techniques collectively provide a self-validating system for the unambiguous confirmation of this powerful organocatalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-BNDHP in solution. A combination of ¹H, ³¹P, and ¹³C NMR experiments provides a complete picture of the molecule's connectivity and chemical environment.

Expertise & Experience: The NMR Perspective

When analyzing a chiral phosphoric acid like (R)-BNDHP, ³¹P NMR is the first and most direct confirmation of the phosphate moiety's presence and electronic environment. The ¹H NMR spectrum, while complex in the aromatic region, is crucial for confirming the integrity of the binaphthyl backbone. The broad, downfield signal of the acidic proton is a key indicator, though its position is highly dependent on solvent and concentration. For enantiomeric purity assessment, chiral resolving agents can be used to induce diastereomeric separation of signals in either the ¹H or ³¹P NMR spectra.[4]

1.1. Proton (¹H) and Phosphorus-31 (³¹P) NMR

-

¹H NMR: The ¹H NMR spectrum is characterized by a complex set of multiplets in the aromatic region (typically ~7.0-8.0 ppm), corresponding to the 12 protons of the two naphthalene rings.[5][6] Due to the molecule's C₂ symmetry, these protons are chemically equivalent in pairs, but complex spin-spin coupling leads to overlapping signals. A key diagnostic signal is the acidic proton of the phosphate group (P-OH), which typically appears as a broad singlet at a downfield chemical shift (>10 ppm), though its position and visibility can be affected by the choice of solvent and the presence of water.

-

³¹P NMR: This technique is highly specific for the phosphorus nucleus. A proton-decoupled ³¹P NMR spectrum of (R)-BNDHP will show a single sharp resonance, confirming the presence of a single phosphorus environment. This is a critical quality control check. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom.

1.2. Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆, CDCl₃, or Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing the acidic P-OH proton more reliably.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-BNDHP and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is required for high-resolution spectra.

-

Acquisition: Acquire ¹H and ³¹P{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

1.3. Data Summary: NMR Spectroscopy

| Nucleus | Region | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | Aromatic | 7.0 - 8.0 | Multiplets | Binaphthyl H |

| ¹H | Acidic | > 10 (solvent dependent) | Broad Singlet | P-OH |

| ³¹P | Phosphate | Varies with solvent/ref. | Singlet | P O₄H |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, making it an excellent technique for identifying the functional groups present in (R)-BNDHP.

Expertise & Experience: Interpreting the Vibrational Fingerprint

The IR spectrum of (R)-BNDHP provides a rapid and definitive confirmation of its key structural features. The most telling absorption is the strong P=O stretch, which is characteristic of phosphate esters.[7] The broad O-H stretch from the acidic phosphate group is also a critical diagnostic peak, often overlapping with C-H stretching bands. The presence of P-O-C (aryl) stretches further solidifies the identity of the compound. The combination of these specific phosphate-related bands with the expected aromatic absorptions creates a unique "fingerprint" for the molecule.

2.1. Key Vibrational Modes

-

O-H Stretch: A very broad and intense absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the phosphoric acid.

-

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹.

-

P=O Stretch (Phosphoryl group): A very strong and sharp absorption band typically found between 1200-1300 cm⁻¹. This is one of the most diagnostic peaks for the compound.

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity in the 1450-1600 cm⁻¹ region.

-

P-O-C (Aryl) Stretch: Strong absorptions are expected in the 950-1100 cm⁻¹ region, corresponding to the stretching vibrations of the phosphate ester linkages to the binaphthyl backbone.[7][8]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid (R)-BNDHP powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

3.3. Data Summary: Chiroptical Spectroscopy

| Technique | Wavelength (λ) | Observation | Interpretation |

| UV-Vis | ~230 nm, ~285 nm | Strong absorbance maxima | π → π* transitions of binaphthyl |

| CD | ~285 nm region | Positive Cotton Effect | Confirms (R)-absolute configuration |

| CD | Shorter λ | Other Cotton effects | Confirms overall chiral structure |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of (R)-BNDHP.

Expertise & Experience: The Power of ESI-MS

For a polar, non-volatile molecule like (R)-BNDHP, Electrospray Ionization (ESI) is the ideal ionization technique. [9]Given the acidic nature of the phosphate group, running the analysis in negative ion mode is the most logical choice, as it readily forms the stable deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is the gold standard. [10][11]It allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₂₀H₁₃O₄P) with high confidence, leaving no ambiguity about the compound's identity.

4.1. Expected Ions and Fragmentation

-

Ionization: ESI in negative ion mode is most effective.

-

Parent Ion: The primary ion observed will be the deprotonated molecule, [M-H]⁻. Given the molecular weight of 348.29 g/mol , this ion will have an m/z of approximately 347.05. [12]* High-Resolution MS (HRMS): HRMS provides the exact mass, which can be compared to the theoretical mass to confirm the elemental formula. The theoretical exact mass of C₂₀H₁₂O₄P⁻ ([M-H]⁻) is 347.0479.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural confirmation.

4.2. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of (R)-BNDHP (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of a weak base (e.g., ammonium hydroxide) can be added to promote deprotonation, though it is often not necessary for this acidic compound.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Optimize the ESI source parameters (e.g., capillary voltage, source temperature) in negative ion mode to maximize the signal of the [M-H]⁻ ion.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 Da). For HRMS, ensure the instrument is properly calibrated.

4.3. Data Summary: Mass Spectrometry

| Ion | Theoretical m/z (Monoisotopic) | Observed m/z (HRMS) | Interpretation |

| [M-H]⁻ | 347.0479 | ~347.048 | Deprotonated parent molecule |

Conclusion: A Self-Validating Spectroscopic System

The comprehensive spectroscopic characterization of this compound relies on the synergistic and complementary nature of multiple analytical techniques. No single method provides a complete picture, but together they form a robust, self-validating system that ensures the utmost confidence in the material's quality for research and development.

-

NMR confirms the covalent structure and the presence of the phosphate group.

-

IR validates the key functional groups (P=O, P-O-C, O-H).

-

MS verifies the molecular weight and elemental composition.

-

CD provides unambiguous confirmation of the absolute configuration and enantiomeric integrity.

By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the identity, purity, and chirality of their (R)-BNDHP catalyst, a critical step for achieving reproducible and highly enantioselective results in asymmetric synthesis.

References

-

Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). Molecules, 28(16), 6128. Available from: [Link]

-

Rao, K. R. (1973). OPTICAL ACTIVITY IN 1, 1'-BINAPHTHYLS. Raman Research Institute. Available from: [Link]

-

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate - Optional[1H NMR] - SpectraBase. (n.d.). SpectraBase. Available from: [Link]

-

Winkel, L. H. E., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 93(43), 14494–14502. Available from: [Link]

-

Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. (2024). Molecules, 29(1), 246. Available from: [Link]

-

Winkel, L. H. E., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. PubMed. Available from: [Link]

-

CD spectra of R,S-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate... (n.d.). ResearchGate. Available from: [Link]

-

Winkel, L. H. E., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ChemRxiv. Available from: [Link]

-

Al-Zoubi, R. M. (2016). Catalytic Asymmetric Reactions by Metal and Chiral Phosphoric Acid Sequential Catalysis. The Journal of Organic Chemistry, 81(15), 6593–6605. Available from: [Link]

-

Infrared Analysis of Phosphorous Compounds. (2014). ResearchGate. Available from: [Link]

-

Chiral Recognition and Resolution of Phosphoric Acids Using Octahedral Cobalt Complexes. (2023). Organic Letters, 25(12), 2098–2102. Available from: [Link]

-

Hebling, C. M., et al. (2009). Proton NMR assignments for R,S-1,1'-binaphthol (BN) and R,S-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNDHP) interacting with bile salt micelles. ResearchGate. Available from: [Link]

-

S-Y, L., & Houk, K. N. (2018). Chiral phosphoric acid catalysis: from numbers to insights. Chemical Society Reviews, 47(20), 7545-7557. Available from: [Link]

-

Gorman, M. N., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv. Available from: [Link]

-

Gorman, M. N., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Astronomy and Space Sciences, 8. Available from: [Link]

-

Infrared spectroscopy of different phosphates structures. (2012). ResearchGate. Available from: [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available from: [Link]

-

Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. (2025). PubMed. Available from: [Link]

-

1.5: Chiral Phosphoric Acids (PAs). (2021). Chemistry LibreTexts. Available from: [Link]

-

Cotton effect. (n.d.). Slideshare. Available from: [Link]

-

Lórenz-Fonfría, V. A., & Furutani, Y. (2014). Correlations between the structure and the vibrational spectrum of the phosphate group. PMC. Available from: [Link]

-

Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution. (2012). Dalton Transactions, 41(41), 12853-12862. Available from: [Link]

-

1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available from: [Link]

-

(+-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. (n.d.). PubChem. Available from: [Link]

-

Cotton effect. (n.d.). Wikipedia. Available from: [Link]

-

Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. (2016). NIH. Available from: [Link]

- BHU - MSC (IInd Semester) CHM202: Inorganic Chemistry-II Topic: ORD & CD. (n.d.). BHU.

-

NMR characterization of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate binding to chiral molecular micelles. (2007). ResearchGate. Available from: [Link]

-

19.9: Optical Rotatory Dispersion and Circular Dichroism. (2021). Chemistry LibreTexts. Available from: [Link]

-

Regulation of circular dichroism behavior and construction of tunable solid-state circularly polarized luminescence based on BINOL derivatives. (n.d.). Supporting Information. Available from: [Link]

-

molecules. (2020). Semantic Scholar. Available from: [Link]

-

Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls. (2009). PubMed. Available from: [Link]

-

The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. (2007). ResearchGate. Available from: [Link]

-

Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. (2023). Accounts of Chemical Research, 56(15), 1991–2006. Available from: [Link]

-

The Indispensable Role of R-BINAP in Modern Asymmetric Catalysis. (n.d.). Hopax. Available from: [Link]

-

Infrared (IR) Spectroscopy. (n.d.). University of Colorado Boulder. Available from: [Link]

Sources

- 1. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

The Architectonics of Asymmetric Induction: A Technical Guide to Chiral Phosphoric Acid Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral Phosphoric Acid (CPA) catalysis has ascended as a dominant strategy in modern asymmetric synthesis, offering a robust, metal-free alternative for the construction of complex chiral molecules. This guide provides an in-depth exploration of the fundamental principles governing CPA catalysis. We will dissect the catalyst's architecture, elucidate the intricate mechanistic pathways of stereochemical induction, and provide field-proven insights into catalyst selection and reaction optimization. This document is designed to be a comprehensive resource, bridging theoretical understanding with practical application for professionals engaged in cutting-edge chemical and pharmaceutical research.

Introduction: The Rise of a Privileged Catalyst

The quest for enantiomerically pure compounds is a cornerstone of drug development and materials science. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis. Within this domain, Chiral Phosphoric Acids (CPAs), particularly those derived from the 1,1'-Bi-2-naphthol (BINOL) scaffold, have carved out a privileged status.[1][2] Their success stems from a unique combination of tunable steric and electronic properties, operational simplicity under mild conditions, and remarkable efficacy at low catalyst loadings (often 1-5 mol%).[1][3]

This guide will move beyond a cursory overview to provide a deep, mechanistic understanding of how these catalysts operate, empowering researchers to not only apply existing methods but also to rationally design new transformations.

The Heart of the Matter: Catalyst Structure and the Chiral Pocket

The remarkable stereoselectivity achieved by CPA catalysts is not accidental; it is a direct consequence of a well-defined, three-dimensional chiral microenvironment, often referred to as the "chiral pocket".[4][5] This pocket is primarily defined by the interplay of three key structural elements.

-

The Chiral Backbone: The axial chirality of scaffolds like BINOL, H8-BINOL, or SPINOL provides the fundamental chiral framework.[6] This rigid structure positions the other functional groups in a precise spatial arrangement, forming the foundation of the asymmetric environment.

-

The Bifunctional Core: The phosphoric acid moiety is the engine of catalysis. It acts as a quintessential bifunctional system, capable of simultaneously activating both the electrophile and the nucleophile.[7][8] The acidic proton (P-OH) serves as a Brønsted acid to protonate and activate the electrophile (e.g., an imine), lowering its LUMO. Concurrently, the phosphoryl oxygen (P=O) acts as a Lewis basic hydrogen-bond acceptor, orienting and activating the nucleophile.[8][9] This dual activation within a single catalytic entity is paramount to the efficiency and selectivity of the system.

-

The 3,3'-Substituents: Perhaps the most critical element for fine-tuning selectivity are the bulky substituents at the 3 and 3' positions of the BINOL backbone.[10][11] These groups act as "steric walls" that define the chiral pocket. Their size, shape, and electronic nature dictate how substrates can approach the active site, ultimately controlling which enantiotopic face of the electrophile is accessible to the nucleophile.[10][12] The selection of these substituents is a key determinant of a reaction's success.

dot graphdot { graph [layout="neato", overlap="false", splines="true", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Figure 1: Core components of a BINOL-derived chiral phosphoric acid catalyst.

The Mechanism of Asymmetric Induction

The prevailing mechanistic model for CPA catalysis involves a highly organized, cyclic transition state where the catalyst engages both reaction partners through a network of non-covalent interactions, primarily hydrogen bonds.[4][12]

The Bifunctional Activation Model

In a typical reaction, such as the addition of a nucleophile (Nu-H) to an imine (R-CH=N-R'), the catalytic cycle proceeds as follows:

-

Electrophile Activation: The acidic proton of the CPA forms a strong hydrogen bond with the nitrogen atom of the imine, increasing its electrophilicity.

-

Nucleophile Activation & Orientation: Simultaneously, the basic phosphoryl oxygen of the CPA forms a hydrogen bond with the nucleophile.

-

Ternary Complex Formation: This dual activation brings the electrophile and nucleophile together within the chiral pocket of the catalyst, forming a highly organized ternary complex.

-

Stereoselective Bond Formation: Within this constrained environment, the 3,3'-substituents of the catalyst sterically block one face of the imine, allowing the nucleophile to attack only from the accessible face. This controlled trajectory ensures the formation of one enantiomer over the other.

-

Product Release & Catalyst Turnover: After the C-C bond is formed, the product is released, and the catalyst is regenerated to enter the next catalytic cycle.

dot graphdot { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Figure 2: Simplified catalytic cycle illustrating the bifunctional activation model.

Field Guide to Catalyst Selection and Optimization

The success of a CPA-catalyzed reaction hinges on selecting the optimal catalyst and reaction conditions. While there is no universal catalyst, a systematic approach grounded in mechanistic principles can significantly streamline the optimization process.

The Role of 3,3'-Substituents: A Balancing Act

The choice of substituents at the 3,3'-positions is the most powerful tool for tuning enantioselectivity. The guiding principle is a balance between steric bulk and accessibility. The substituents must be large enough to effectively shield one face of the bound electrophile but not so large that they prevent the substrates from entering the catalytic pocket.[10]

A systematic study of various 3,3'-substituted BINOL-derived CPAs in the Friedel-Crafts alkylation of 3-substituted indoles with β,γ-unsaturated α-ketimino esters illustrates this principle clearly.[13]

| Entry | Catalyst (3,3'-Substituent) | Yield (%) | ee (%) |

| 1 | 1a (H) | 95 | 5 |

| 2 | 1b (Ph) | 92 | 11 |

| 3 | 1c (4-NO₂-C₆H₄) | 88 | 75 |

| 4 | 1d (9-Anthryl) | 82 | 81 |

| 5 | 1e (2,4,6-(i-Pr)₃-C₆H₂) | 85 | 78 |

| 6 | 1f (SiPh₃) | 80 | 34 |

| 7 | 1g (9-Phenanthryl) | 86 | 79 |

| Data adapted from Org. Lett. 2015, 17, 4, 952-955.[13] |

As the data shows, unsubstituted CPA (1a ) provides almost no stereocontrol. Introducing simple phenyl groups (1b ) offers a marginal improvement. However, catalysts with large, rigid, and sterically demanding aromatic substituents like 9-Anthryl (1d ) and 9-Phenanthryl (1g ) provide significantly higher enantioselectivity. This demonstrates that the extended aromatic surfaces of these substituents create a more defined and discriminating chiral pocket.

Troubleshooting and Optimization: A Practical Workflow

Even with a well-chosen catalyst, reactions may require optimization. Below is a workflow to address common challenges.

dot graphdot { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Figure 3: A decision-tree workflow for troubleshooting common issues in CPA catalysis.

Key Optimization Insights:

-

Anhydrous Conditions: Water can compete for hydrogen bonding with the catalyst, effectively deactivating it. Always use anhydrous solvents and consider adding molecular sieves (4 Å) to the reaction mixture.[14]

-

Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major product.[14]

-

Solvent: Solvent polarity can influence the strength of hydrogen bonds and the stability of intermediates. A screen of aprotic solvents like toluene, dichloromethane, and THF is often beneficial.[14]

Representative Experimental Protocols

To translate theory into practice, this section provides detailed, step-by-step methodologies for key CPA-catalyzed transformations.

Protocol: Asymmetric Transfer Hydrogenation of an Indole

This protocol describes the reduction of a C=N bond using a Hantzsch ester as the hydride source, a classic application of CPA catalysis.

-

Reaction: Asymmetric Transfer Hydrogenation of 3,3-difluoro-2-(phenylethynyl)-3H-indole.

-

Catalyst: (R)-TRIP (a common CPA with bulky 2,4,6-triisopropylphenyl groups) is often effective. A specific example uses a catalyst denoted CPA-6.

-

Procedure:

-

To a 4 mL sample vial, add the 3,3-difluoro-substituted 3H-indole (0.1 mmol, 1.0 equiv), Hantzsch ester (42.0 mg, 0.15 mmol, 1.5 equiv), and the chiral phosphoric acid catalyst (1 mol %).

-

Transfer the vial to an inert atmosphere glove box.

-

Add anhydrous trifluorotoluene (PhCF₃, 1 mL).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate eluent) to afford the enantioenriched difluoroindoline product.

-

Protocol: Asymmetric Friedel-Crafts Alkylation of an Indole

This protocol details the enantioselective C-C bond formation between an electron-rich aromatic (indole) and an electrophile.

-

Reaction: Friedel-Crafts Alkylation of 3-methylindole with a β,γ-unsaturated α-ketimino ester.[13][15]

-

Catalyst: (R)-BINOL-derived phosphoric acid with 9-Anthryl substituents at the 3,3'-positions.[13]

-

Procedure:

-

To a flame-dried reaction tube under an inert atmosphere (e.g., Argon), add the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

-

Add the 3-methylindole (0.1 mmol, 1.0 equiv) and the β,γ-unsaturated α-ketimino ester (0.12 mmol, 1.2 equiv).

-

Add anhydrous dichloromethane (1.0 mL).

-

Stir the reaction mixture at room temperature for 72 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

-

Purify the product by flash column chromatography to yield the optically active C2-alkylated indole.

-

Conclusion and Future Outlook

Chiral phosphoric acid catalysis has matured from a novel concept into a cornerstone of asymmetric synthesis. Its power lies in the elegant simplicity of bifunctional activation within a tunable, sterically-defined chiral pocket. This guide has illuminated the core principles, from the architecture of the catalyst to the intricacies of the stereodetermining transition state. By providing a framework for rational catalyst selection and practical, field-tested protocols, we aim to empower researchers to confidently leverage this technology.

The field continues to evolve, with ongoing research focusing on the development of even more potent catalysts with enhanced acidity and novel chiral scaffolds.[4] The application of computational tools and machine learning is also poised to revolutionize catalyst design, enabling the in silico prediction of optimal catalysts for new transformations. As our understanding deepens, the scope and utility of chiral phosphoric acid catalysis will undoubtedly continue to expand, driving innovation in drug discovery and beyond.

References

-

Cai, Y. et al. (2015). Chiral Phosphoric Acid Catalyzed Highly Enantioselective Friedel–Crafts Alkylation Reaction of C3-Substituted Indoles to β,γ-Unsaturated α-Ketimino Esters. Organic Letters, 17(4), 952-955. [Link]

-

Ghosal, S. et al. (2023). Machine learning for predicting enantioselectivity in chiral phosphoric acid-catalyzed naphthyl-indole synthesis. Journal of Chemical Sciences, 135(4). [Link]

-

Akiyama, T. et al. (2007). Chiral Phosphoric Acid‐Catalyzed Enantioselective Aza‐Friedel–Crafts Reaction of Indoles. Advanced Synthesis & Catalysis, 349(11‐12), 1912-1916. [Link]

-

Wang, F. et al. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry, 20, 203-209. [Link]

-

Xu, F. et al. (2011). Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids. Molecules, 16(8), 6646-6657. [Link]

-

Yamanaka, M. & Hirata, T. (2008). DFT Study of Chiral-Phosphoric-Acid-Catalyzed Enantioselective Friedel-Crafts Reaction of Indole with Nitroalkene: Bifunctionality and Substituent Effect of Phosphoric Acid. Chemistry - An Asian Journal, 3(8-9), 1136-1142. [Link]

-

Melikian, M. et al. (2019). Brønsted acid catalysis – the effect of 3,3′-substituents on the structural space and the stabilization of imine/phosphoric acid complexes. Chemical Science, 10(20), 5328-5336. [Link]

-

M. Rueping, B. J. Nachtsheim, W. Ieawsuwan and I. Atodiresei, Org. Biomol. Chem., 2010, 8 , 1084-1096. [Link]

-

Gschwind, R. M. et al. (2019). Internal acidity scale and reactivity evaluation of chiral phosphoric acids with different 3,3′-substituents in Brønsted acid catalysis. Chemical Science, 10(37), 8640-8649. [Link]

-

Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). [Link]

-

E3S Web of Conferences. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 233, 03024. [Link]

-

Parmar, D. et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Chemical Reviews, 114(18), 9047-9153. [Link]

-

Chiral Phosphoric Acid Catalyzed Highly Enantioselective Friedel− Crafts Alkylation Reaction of C3-Substituted Indoles to β,γ- Unsaturated α‑Ketimino Esters. (2015). ElectronicsAndBooks. [Link]

-

Simón, L. & Goodman, J. M. (2016). A Practical Guide for Predicting the Stereochemistry of Bifunctional Phosphoric Acid Catalyzed Reactions of Imines. Accounts of Chemical Research, 49(5), 1029-1041. [Link]

-

Maji, R., Mallojjala, S. C., & Wheeler, S. E. (2018). Chiral phosphoric acid catalysis: from numbers to insights. Chemical Society Reviews, 47(4), 1142-1158. [Link]

-

Grayson, M. N. (2021). Chiral Phosphoric Acid Catalysis: The Terada Model Revisited. The Journal of Organic Chemistry, 86(19), 13631-13635. [Link]

-

Reid, J. P., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential for Enantioselectivity. Chemistry – A European Journal, 23(45), 10909-10916. [Link]

-

Wang, Y-M. et al. (2010). SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel−Crafts Reaction of Indoles with Imines. The Journal of Organic Chemistry, 75(19), 6596-6599. [Link]

-

Alix, A. et al. (2021). Recent Applications of Chiral Phosphoric Acids in Palladium Catalysis. Catalysts, 11(10), 1169. [Link]

-

Goudedranche, S. et al. (2022). An update on Chiral Phosphoric Acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 20(22), 4504-4521. [Link]

-

Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

-

Professor Dave Explains. (2015, January 4). Friedel-Crafts Alkylation [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Almasi, D. et al. (2015). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 20(4), 6858-6893. [Link]

-

Adluri, B. & Li, Y. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 20, 145-170. [Link]

Sources

- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. 手性磷酸:用途广泛的多功能有机催化剂 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]

- 6. Internal acidity scale and reactivity evaluation of chiral phosphoric acids with different 3,3′-substituents in Brønsted acid catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Brønsted acid catalysis - the effect of 3,3'-substituents on the structural space and the stabilization of imine/phosphoric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Brønsted acid catalysis – the effect of 3,3′-substituents on the structural space and the stabilization of imine/phosphoric acid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stereochemistry of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNDHP)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly abbreviated as (R)-BNDHP, stands as a cornerstone in the field of asymmetric catalysis. As a member of the privileged BINOL-derived phosphoric acid family, its utility stems directly from its unique and stable axial chirality. This guide provides a detailed exploration of the stereochemical principles governing (R)-BNDHP, from the fundamental concept of atropisomerism that imparts its chirality to the practical methodologies for its synthesis and resolution. We will delve into its distinct chiroptical properties, which are not only characteristic but also essential for its identification and quality control. Crucially, this document elucidates the mechanistic basis for its efficacy as a chiral Brønsted acid catalyst, demonstrating how its well-defined three-dimensional structure creates a chiral environment capable of inducing high stereoselectivity in a wide array of organic transformations. This guide is intended to serve as a comprehensive resource, blending foundational theory with practical, field-proven protocols and applications for professionals engaged in chemical synthesis and drug development.

The Foundation of Chirality in BNDHP: Atropisomerism

The chirality of (R)-BNDHP does not originate from a stereogenic carbon atom but from a phenomenon known as atropisomerism—chirality arising from restricted rotation about a single bond.[1] The 1,1'-binaphthyl framework is the quintessential example of this structural feature.

-

Axial Chirality: The two naphthalene rings in the 1,1'-binaphthyl scaffold are not coplanar due to severe steric hindrance between the hydrogen atoms at the 8 and 8' positions. This steric clash forces the rings to adopt a twisted conformation.

-

Rotational Barrier: The energy barrier to rotation around the C1-C1' bond is substantial, approximately 40 kcal/mol in the parent BINOL structure, which is high enough to prevent racemization under ambient conditions.[2] This rotational stability allows for the isolation of two stable, non-superimposable mirror-image isomers, or enantiomers: (R)-BNDHP and (S)-BNDHP.

The designation of (R) or (S) is determined by viewing the molecule down the axis of the C1-C1' bond and observing the arrangement of the priority groups.

Caption: Atropisomers of BNDHP arise from hindered rotation.

Synthesis and Optical Resolution

The preparation of enantiomerically pure (R)-BNDHP is a critical process that begins with the synthesis of the racemic acid followed by a classical chemical resolution.

Synthesis of Racemic BNDHP

The most common and direct method involves the phosphorylation of racemic 1,1'-bi-2-naphthol (BINOL) with phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting phosphorochloridate.[1][3] This procedure is robust and provides the racemic acid in high yield.

Caption: Synthesis of racemic BNDHP from BINOL.

Optical Resolution via Diastereomeric Salt Formation

The separation of the (R) and (S) enantiomers is most reliably achieved by forming diastereomeric salts with a chiral base. The procedure detailed in Organic Syntheses is a benchmark method, which uses a naturally occurring alkaloid as the resolving agent.[3] While the published procedure isolates the (S)-enantiomer using (+)-cinchonine, the (R)-enantiomer can be obtained from the mother liquor or by using a different resolving agent like (-)-cinchonidine.

The underlying principle is that the two diastereomeric salts—[(R)-BNDHP•(chiral base)] and [(S)-BNDHP•(chiral base)]—have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-BNDHP

This protocol is an adaptation for isolating the (R)-enantiomer.

Objective: To resolve racemic (±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate to obtain the (R)-enantiomer.

Materials:

-

(±)-BNDHP

-

(-)-Cinchonidine (or another suitable chiral amine)

-

Methanol

-

6 N Hydrochloric Acid

-

Deionized Water

Procedure:

-

Salt Formation: In a suitable flask, dissolve equimolar amounts of racemic BNDHP and (-)-cinchonidine in hot methanol. The goal is complete dissolution to ensure homogenous salt formation.

-

Induce Crystallization: To the hot, stirred solution, slowly add hot water. This decreases the solubility of the diastereomeric salts. The salt of (-)-cinchonidine with (R)-BNDHP is typically less soluble and will begin to crystallize.[3]

-

Cooling & Isolation: Allow the mixture to cool slowly to room temperature with continuous stirring to ensure complete crystallization. Collect the precipitated solid by vacuum filtration.

-

Recrystallization (Self-Validation): To achieve high enantiomeric purity (>99% ee), the isolated diastereomeric salt should be recrystallized from a suitable solvent system (e.g., methanol/water). The optical purity can be checked at this stage by analyzing a small, acidified sample via chiral HPLC. The specific rotation should be stable between successive crystallizations, indicating maximum purity.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in a biphasic mixture (e.g., ethanol and diethyl ether). Add 6 N HCl with vigorous stirring. This protonates the phosphate and the amine, partitioning the free (R)-BNDHP into the organic layer and the cinchonidine hydrochloride into the aqueous layer.

-

Purification & Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting solid should be dried under high vacuum to yield pure (R)-BNDHP.

Stereochemical and Chiroptical Properties

The stereochemistry of (R)-BNDHP is directly reflected in its unique and measurable physical and chiroptical properties. These values are critical for confirming the identity and enantiopurity of the material.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to white crystalline powder | [4] |

| Molecular Formula | C₂₀H₁₃O₄P | [5] |

| Molecular Weight | 348.29 g/mol | [5] |

| Melting Point | >300 °C | [6] |

| Specific Rotation [α] | [α]D²⁵ -526.8° (c 1.16, THF) for the methyl ester derivative | [7] |

| Circular Dichroism (CD) | Exhibits strong Cotton effects in the UV region. The sign of the couplet is directly related to the P (positive) or M (negative) helicity of the binaphthyl scaffold. | [8][9] |

The chiroptical properties, particularly CD spectroscopy, are profoundly sensitive to the dihedral angle between the naphthalene rings.[8] This makes it a powerful tool for conformational analysis and for confirming the absolute configuration.

The Stereochemical Basis of Asymmetric Catalysis

(R)-BNDHP functions as a highly effective chiral Brønsted acid organocatalyst.[10][11] Its catalytic prowess is a direct consequence of its well-defined, C₂-symmetric chiral structure.

Mechanism of Chiral Induction: The catalyst operates by forming a chiral pocket or cavity. The two bulky naphthalene "walls" effectively shield one of the two enantiotopic faces of the bound substrate, allowing a nucleophile to approach from only the less hindered direction.

A key aspect of its catalytic activity is its bifunctional nature.[12]

-

Brønsted Acidity: The acidic proton of the phosphate group (P-OH) activates the electrophile (e.g., by protonating an imine to form a more reactive iminium ion) through hydrogen bonding.

-

Hydrogen Bond Acceptor: The basic phosphoryl oxygen (P=O) can simultaneously interact with and orient the incoming nucleophile, organizing the transition state into a highly ordered, low-energy conformation that leads to the major enantiomer.

This dual activation model within a confined chiral space is the reason for the high levels of enantioselectivity observed in many reactions.

Caption: Bifunctional activation by (R)-BNDHP in its chiral pocket.

Applications in Enantioselective Synthesis

The unique stereochemical environment provided by (R)-BNDHP has made it a catalyst of choice for a multitude of asymmetric transformations that are crucial in pharmaceutical and fine chemical synthesis.[13]

| Reaction Type | Typical Substrates | Achieved Enantioselectivity (ee) | Source(s) |

| Mannich Reaction | Imines, Silyl Ketene Acetals | High to excellent | [4][14] |

| Hetero-Diels-Alder | Aldehydes, Dienes | Good to excellent | [4][15] |

| Transfer Hydrogenation | Imines, Quinolines | Excellent (>90%) | [12] |

| Friedel-Crafts Alkylation | Indoles, Imines | High (>90%) | [11] |

| Asymmetric Cycloadditions | Diazo Compounds (as Rhodium complex) | Good to high | [4][15][16] |

| Hydrocarboxylations | Alkenes (as Palladium complex) | Good to high | [4][15] |

Its versatility extends beyond being a simple Brønsted acid; it also serves as a highly effective chiral ligand for transition metals like rhodium and palladium, enabling a different manifold of enantioselective reactions.[4][15][16]

Conclusion and Future Outlook

The stereochemistry of this compound is a textbook example of how a well-defined and stable molecular architecture can be harnessed for precise control over chemical reactivity. Its atropisomeric nature gives rise to a powerful catalytic tool whose utility is rooted in the chiral pocket created by its binaphthyl walls. The principles of bifunctional activation—simultaneously engaging both the electrophile and the nucleophile—provide a rational basis for its broad applicability and high efficiency.

As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the role of robust catalysts like (R)-BNDHP remains critical. Future research will likely focus on immobilizing these catalysts on solid supports for improved recyclability and applications in flow chemistry, as well as exploring their integration into novel materials for chiral recognition and sensing.[13] The foundational stereochemical principles embodied by (R)-BNDHP will undoubtedly continue to inspire the design of next-generation asymmetric catalysts.

References

- Chiral Recognition and Resolution of Phosphoric Acids Using Octahedral Cobalt Complexes. ACS Publications.

- Chiroptical and catalytic properties of doubly binaphthyl-strapped chiral porphyrins. Chemical Communications (RSC Publishing).

- Site-selective acylation of natural products with BINOL-derived phosphoric acids. eScholarship.

-

Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. Chem Sci. Available at: [Link]

- Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs). Chemical Communications (RSC Publishing).

-

ENANTIOMERIC (S)-(+)- AND (R)-(−)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE. Organic Syntheses. Available at: [Link]

- Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. PubMed.

-

1,1′-Binaphthalene-2,2′-diyl hydrogen phosphate. ResearchGate. Available at: [Link]

-

Simulated chiroptical properties of binaphthyl. ResearchGate. Available at: [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]

-

Chiral phosphoric acid. Wikipedia. Available at: [Link]

-

Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Chemical Reviews. Available at: [Link]

-

Regioselective Substitution of BINOL. Chemical Reviews. Available at: [Link]

-

Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. NIH. Available at: [Link]

-

(R)-(−)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Applications of Binaphthylic C2-Symmetry as Chiral Auxiliaries in Enantioselective Reactions. ResearchGate. Available at: [Link]

-

Synthesis and chiroptical properties of a novel C2-symmetric binaphthyl phosphortriamide ("chiral HMPA"). PubMed. Available at: [Link]

-

S-()-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. MySkinRecipes. Available at: [Link]

-

Chiral Brønsted Acid Catalysis. University of Illinois Urbana-Champaign. Available at: [Link]

-

Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. S-()-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate [myskinrecipes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and chiroptical properties of a novel C2-symmetric binaphthyl phosphortriamide ("chiral HMPA") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]

- 11. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. alfachemic.com [alfachemic.com]

- 16. medchemexpress.com [medchemexpress.com]

Theoretical studies on (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

An In-Depth Technical Guide to the Theoretical Investigation of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNDHP)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((R)-BNDHP), a prominent member of the BINOL-derived chiral phosphoric acid (CPA) family, has emerged as a powerhouse catalyst in asymmetric synthesis.[1][2] Its ability to induce high levels of stereoselectivity in a vast array of chemical transformations is attributed to its unique, well-defined chiral environment.[2][3] Understanding the intricate mechanistic details of BNDHP-catalyzed reactions is paramount for optimizing existing processes and designing next-generation catalysts. This technical guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to elucidate the structure, reactivity, and catalytic mechanism of (R)-BNDHP. We will delve into the core principles of Density Functional Theory (DFT) calculations, conformational analysis, and the critical role of non-covalent interactions in dictating stereochemical outcomes.

The (R)-BNDHP Catalyst: Structure and Significance

(R)-BNDHP is a chiral Brønsted acid whose structure is built upon the C₂-symmetric 1,1'-binaphthyl (BINOL) scaffold.[2] This scaffold is characterized by axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings. The phosphate moiety bridges the 2 and 2' positions, creating a chiral pocket where catalysis occurs. The Brønsted acidity of the P-OH proton, combined with the Lewis basicity of the phosphoryl oxygen (P=O), allows BNDHP to act as a bifunctional catalyst, simultaneously activating both the nucleophile and the electrophile through a network of hydrogen bonds.[4]

The remarkable efficacy of BNDHP and its derivatives stems from the highly organized transition states they promote. The bulky naphthyl groups create a sterically confined environment, forcing substrates to adopt specific orientations to minimize steric hindrance and maximize stabilizing non-covalent interactions.[1][5]

Core Theoretical Methodologies for BNDHP Analysis

Computational chemistry, particularly DFT, has become an indispensable tool for dissecting the complex reaction pathways of CPA-catalyzed reactions.[4][6] A robust theoretical study provides insights into reaction mechanisms, transition state geometries, and the origins of enantioselectivity that are often difficult to probe experimentally.[7][8]

Density Functional Theory (DFT): The Computational Workhorse

DFT offers a favorable balance between computational cost and accuracy for systems of this size. The selection of an appropriate functional and basis set is critical for obtaining reliable results.

-

Functionals: For organocatalytic systems governed by non-covalent interactions, functionals from the M06 suite (e.g., M06-2X ) or dispersion-corrected functionals (e.g., B97D3 , ωB97X-D ) are highly recommended.[5][9][10] These functionals are specifically parameterized to better describe the weak interactions, such as CH-π and π-stacking, that are fundamental to stereoselectivity in BNDHP catalysis.[10]

-

Basis Sets: A double- or triple-zeta quality basis set with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p) , is typically required to accurately describe the electronic structure of the catalyst and substrates.[5][9]

-

Solvation Models: Reactions are almost always performed in solution. To account for the bulk solvent effect, an implicit solvation model like the SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model) is essential.[5][9] The choice of solvent in the model (e.g., toluene, dioxane) should match the experimental conditions.

Conformational Analysis

The BINOL backbone of BNDHP is not entirely rigid. The dihedral angle between the naphthyl rings can fluctuate, and different conformers may exist. Before studying a reaction mechanism, it is crucial to identify the lowest-energy conformation of the catalyst. This is typically achieved through a systematic conformational search using a lower-cost method (like molecular mechanics) followed by DFT optimization of the most promising candidates.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of key points on the potential energy surface, MD simulations can be used to explore the dynamic behavior of the catalyst-substrate complex.[11] MD is particularly useful for investigating the initial binding events, conformational flexibility in solution, and the role of explicit solvent molecules in stabilizing key intermediates.[11][12]

A Practical Workflow for Mechanistic Investigation

Investigating a BNDHP-catalyzed reaction involves a systematic computational protocol to map out the potential energy surface and identify the stereoselectivity-determining step.

Experimental Protocol: DFT-Based Mechanistic Study

-

Step 1: Geometry Optimization:

-

Optimize the geometries of all reactants and the (R)-BNDHP catalyst individually. Use the chosen level of theory (e.g., M06-2X/def2-TZVP with SMD for the solvent).

-

Perform a frequency calculation to confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has zero imaginary frequencies).

-

-

Step 2: Pre-reaction Complex Formation:

-

Construct initial guesses for the catalyst-substrate pre-reaction complexes. Given the bifunctional nature of BNDHP, the most stable complexes typically involve hydrogen bonding between the P-OH group and the electrophile, and the P=O group and the nucleophile.[13]

-

Optimize these complexes to find the most stable starting point for the reaction.

-

-

Step 3: Transition State (TS) Location:

-

From the pre-reaction complex, locate the transition state for the key bond-forming step. This is the most computationally demanding part of the workflow.

-

Since enantioselectivity is the primary interest, it is necessary to locate the two diastereomeric transition states: one leading to the (R)-product (pro-R) and one leading to the (S)-product (pro-S).

-

-

Step 4: TS Validation and Reaction Path Analysis:

-

Perform a frequency calculation on the located TS structures. A true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming C-C bond).

-

Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill, connecting the TS to the pre-reaction complex on one side and the product complex on the other, confirming it is the correct transition state.

-

-

Step 5: Product Complex Optimization:

-

Optimize the geometry of the catalyst-product complex resulting from the IRC calculation.

-

Workflow Visualization

Caption: A typical DFT workflow for studying a BNDHP-catalyzed reaction.

Data Interpretation: Unveiling the Origins of Enantioselectivity

The primary output of the computational workflow is a set of energies for all stationary points along the reaction coordinate.

Gibbs Free Energy and Stereoselectivity

The enantiomeric excess (e.e.) of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states (pro-R and pro-S). This relationship is described by the equation:

ΔΔG‡ = ΔG‡(pro-S) - ΔG‡(pro-R) = -RT ln(k_R / k_S)

A lower ΔG‡ for the pro-R pathway means this transition state is more stable and the (R)-product will be formed preferentially. A calculated ΔΔG‡ of approximately 2.0 kcal/mol at room temperature corresponds to an e.e. of over 95%.[5]

| Parameter | Transition State (pro-R) | Transition State (pro-S) | Difference (S - R) |

| Electronic Energy (ΔE) | E_R | E_S | ΔE |

| Gibbs Free Energy (ΔG‡) | G‡_R | G‡_S | ΔΔG‡ |

| Predicted e.e. (%) | \multicolumn{3}{c | }{Calculated from ΔΔG‡} | |

| A template table for summarizing key energetic data. |

The Decisive Role of Non-Covalent Interactions (NCI)

The energy difference (ΔΔG‡) between the two transition states is almost entirely governed by a subtle balance of non-covalent interactions.[10][14] These are weak, attractive, or repulsive forces that collectively stabilize or destabilize the TS.[15]

-

Hydrogen Bonding: The primary interaction mode, responsible for substrate activation.[13]

-

CH-π Interactions: Interactions between C-H bonds of the substrate and the π-systems of the catalyst's naphthyl rings are often key contributors to stereodifferentiation.[1][10]

-

π-π Stacking: Favorable stacking between aromatic rings of the substrate and the catalyst can significantly stabilize one transition state over another.[10]

-

Steric Repulsion: Unfavorable steric clashes between bulky groups on the substrate and the catalyst walls can severely destabilize a transition state.[3][5]

NCI analysis tools, such as the Non-Covalent Interaction plot (NCIplot) or Quantum Theory of Atoms in Molecules (QTAIM), can be used to visualize and quantify these interactions, providing a clear picture of why one stereochemical pathway is favored.

Caption: Key non-covalent interactions governing stereoselectivity.

Conclusion and Future Directions

Theoretical studies of (R)-BNDHP provide invaluable, atom-level insights into its catalytic behavior. By combining high-level DFT calculations with sophisticated analysis of non-covalent interactions, researchers can build robust models that not only explain experimentally observed enantioselectivities but also predict the outcomes for new substrates.[4][7] This predictive power accelerates the catalyst development cycle, enabling the rational in silico design of more efficient and selective chiral phosphoric acids for future applications in pharmaceuticals, materials science, and fine chemical synthesis.[2][16]

References

- DFT calculation-aided optimisation of a chiral phosphoric acid catalyst: case study of kinetic resolution of racemic secondary alcohols through lactonisation. Catalysis Science & Technology (RSC Publishing).

- Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogenation: A DFT Study. MDPI.

- DFT Calculation-Aided Optimisation of Chiral Phosphoric Acid Catalyst: Case Study of Kinetic Resolution of Racemic Secondary Alcohols through Lactonisation | Request PDF. ResearchGate.

- DFT calculation Data From the Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid-Catalyzed Enantioselective Minisci Reaction. Apollo - University of Cambridge Repository.

- DFT calculations DFT-optimized chiral phosphoric acid-catalyzed... | Download Scientific Diagram. ResearchGate.

- A Molecular Dynamics Simulation Study of the Association of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate Enantiomers with a Chiral Molecular Micelle. PubMed.

- Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. RSC Publishing.

- Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. MDPI.

- Site-selective acylation of natural products with BINOL-derived phosphoric acids. eScholarship, University of California.

- Mechanistic Insights into the BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Allylboration of Aldehydes | Request PDF. ResearchGate.

- Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts. National Institutes of Health (NIH).

- Selecting Chiral BINOL-derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential For Enantioselectivity. Apollo - University of Cambridge Repository.

- A Molecular Dynamics Simulation Study of the Association of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate Enantiomers with a Chiral Molecular Micelle | Request PDF. ResearchGate.

- Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. PubMed.

- Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions. SciSpace.

- Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI.

- Insights on cyclophosphamide metabolism and anticancer mechanism of action: A computational study. PubMed.

Sources

- 1. escholarship.org [escholarship.org]

- 2. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selecting Chiral BINOL-derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential For Enantioselectivity [repository.cam.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N -acyl-azetidine desymmetrizations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04969K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. DFT calculation-aided optimisation of a chiral phosphoric acid catalyst: case study of kinetic resolution of racemic secondary alcohols through lactonisation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Insights on cyclophosphamide metabolism and anticancer mechanism of action: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DFT calculation Data From the Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid-Catalyzed Enantioselective Minisci Reaction [repository.cam.ac.uk]

- 10. Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]